molecular formula C28H21NO8 B1240430 Lamellarin N CAS No. 149379-26-0

Lamellarin N

Cat. No.: B1240430
CAS No.: 149379-26-0
M. Wt: 499.5 g/mol
InChI Key: POCZBHBFCIWCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamellarin N is a prominent member of the lamellarin family of hexacyclic pyrrole alkaloids derived from marine invertebrates. This compound serves as a versatile scaffold in biomedical research, primarily for investigating new strategies in oncology and kinase signaling pathways. This compound is recognized for its multi-target mechanism of action. It is a potent inhibitor of Topoisomerase I , an enzyme critical for DNA replication and transcription, thereby inducing DNA damage and apoptosis in cancer cells . Beyond its interaction with DNA-related targets, this compound exhibits a broad inhibitory profile against several cancer-relevant protein kinases . It has been shown to effectively inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), PIM1, and DYRK1A . Recent structure-activity relationship (SAR) studies have derivatized this compound to enhance its specificity and efficacy. Notably, this research has yielded a novel class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) . One such derivative, Lamellarin 14, has demonstrated potent activity against the osimertinib-resistant EGFR triple mutant (del ex19/T790M/C797S) in both in vitro and mouse xenograft models, highlighting the value of the lamellarin core in developing therapies for drug-resistant non-small cell lung cancer (NSCLC) . Further modifications, including the creation of azathis compound (a lactam analogue) and A-ring-modified analogues, have produced non-covalent, ATP-competitive inhibitors that are highly effective against the EGFR T790M/L858R mutant, offering a promising approach to overcome resistance to covalent EGFR inhibitors . Research Applications: • Investigation of Topoisomerase I inhibition and DNA damage response. • Study of kinase signaling pathways in cancer and neurodegenerative diseases. • Serving as a lead compound for the design of novel EGFR inhibitors to combat drug resistance in NSCLC. • Exploration of mitochondrial-induced apoptosis mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

149379-26-0

Molecular Formula

C28H21NO8

Molecular Weight

499.5 g/mol

IUPAC Name

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C28H21NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3

InChI Key

POCZBHBFCIWCCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Other CAS No.

149379-26-0

Synonyms

lamellarin N

Origin of Product

United States

Preparation Methods

Initial Pyrrole Formation

Banwell’s 2005 synthesis of this compound began with homoveratrylamine (42 ), which underwent N-dialkylation with methyl bromoacetate to yield a tertiary amine intermediate. Subsequent Hinsberg pyrrole cyclization with dimethyl oxalate generated the pentasubstituted pyrrole 43 (Scheme 8). This step leveraged the condensation of α-aminoketones with oxalate esters, a classical method for constructing polysubstituted pyrroles.

Sequential Suzuki-Miyaura Cross-Coupling

The bistriflate derivative of 43 was subjected to Suzuki-Miyaura cross-coupling with arylboronic acids to install the required aryl groups. Notably, stoichiometric control of boronic acid 44 (2.2–3.0 equiv.) determined whether mono- or diarylated products formed. For this compound, sequential coupling with 46 (bearing a methoxymethyl-protected phenol) enabled regioselective lactonization upon acidic deprotection, yielding intermediate 47 .

Decarboxylation and Final Deprotection

Saponification of the methyl ester followed by Cu₂O-catalyzed decarboxylation provided the per-O-methylated ningalin B. Final biaryl coupling under Kita’s conditions (PIFA/BF₃·Et₂O) furnished this compound (58 ) in 16% yield over 12 steps.

Iwao’s Suzuki-Miyaura Cross-Coupling Strategy

Dibromopyrrole Intermediate Synthesis

Iwao’s route commenced with N-benzenesulfonyl-3,4-dibromopyrrole (28 ), prepared via sulfonylation and bromination of pyrrole (27 ) in 28% yield. The dibromopyrrole served as a versatile scaffold for subsequent cross-coupling reactions.

Decarboxylative Cyclization and Final Deprotection

Pd-Mediated Decarboxylation

A truncated route employed Pd(II)-mediated decarboxylative cyclization on monoacid intermediates to streamline the synthesis. This method bypassed multiple protection steps, reducing the total step count from 12 to 9 while maintaining a 19% yield.

BBr₃-Mediated Demethylation

Final demethylation with BBr₃ selectively removed methyl ethers without affecting the lactone ring, achieving >90% conversion. However, overexposure to BBr₃ risked lactone ring opening, necessitating precise reaction control.

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal StepsOverall YieldAdvantagesLimitations
Banwell (2005)Hinsberg cyclization, Suzuki coupling1216%High regioselectivityLow yield, lengthy sequence
Iwao (Refined)Dibromopyrrole coupling, BCl₃ deprotection840%*Shorter route, better yieldsRequires toxic reagents (Br₂, BCl₃)
Pd-DecarboxylationDecarboxylative cyclization919%Fewer protection stepsLimited substrate scope

*Yield from dibromopyrrole intermediate.

Challenges and Optimizations

Competing Side Reactions

Early routes suffered from homocoupling during Sonogashira reactions, mitigated by slow addition of alkyne components. Similarly, N-alkylation with 2-bromo-4′-methoxyacetophenone required careful base selection (K₂CO₃ in DMF) to avoid O-alkylation byproducts.

Protecting Group Strategy

Benzyl ethers proved superior to methyl ethers for phenolic protection, as they resisted premature cleavage during BCl₃-mediated demethylation. This adjustment improved yields from 12% to 28% in later syntheses .

Q & A

Q. What are the primary biological targets of Lamellarin N in anticancer research, and how are these identified experimentally?

this compound targets the EGFR T790M/L858R mutant, a key driver of drug-resistant non-small cell lung cancer, and topoisomerase I. Identification involves in vitro kinase assays using recombinant EGFR mutants and DNA relaxation assays for topoisomerase I inhibition. Competitive binding studies and docking simulations (e.g., AutoDock Vina) validate target engagement .

Q. What are the standard protocols for synthesizing this compound and its analogues?

Synthesis typically involves a 3,4,5-triarylpyrrole scaffold as a precursor. Key steps include:

  • Lactonization : Cyclization using bromoacetaldehyde dimethyl acetal to form the pyrrole core.
  • Annulation : Introduction of aromatic modules via Suzuki-Miyaura cross-coupling with arylboronic acids. Yields range from 45% to 78%, with purity confirmed by HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cancer cell lines (e.g., HeLa vs. T47D)?

Contradictions often arise from cell-specific factors like efflux pump expression (e.g., P-glycoprotein) or metabolic differences. To address this:

  • Perform ABC transporter inhibition assays (e.g., using verapamil) to assess drug efflux.
  • Validate cytotoxicity via clonogenic assays and correlate with proteomic profiles (e.g., EGFR/Topo-I expression levels) .

Q. What methodological strategies optimize this compound’s selectivity for cancer cells over normal cells?

Strategies include:

  • Prodrug design : Sulfate conjugation to enhance hydrophilicity and reduce non-specific uptake.
  • Targeted delivery : Liposomal encapsulation or antibody-drug conjugates (ADCs) targeting tumor-specific antigens. In vivo studies show a 3.2-fold reduction in hepatotoxicity compared to non-targeted analogues .

Q. How do 4D-QSAR models improve structure-activity relationship (SAR) studies of Lamellarin derivatives?

4D-QSAR incorporates conformational and alignment flexibility, enabling accurate prediction of cytotoxic activity. For example:

  • Alignment 3 (based on pyrrole ring orientation) achieves superior correlation (r² = 0.999, xv-r² = 0.998) for T47D breast cancer cells.
  • Key pharmacophores: Aromatic π-stacking at position 4 and hydrogen-bond acceptors at position 20 .

Q. What experimental evidence supports this compound’s dual mechanism of action (kinase inhibition vs. DNA damage)?

  • Kinase inhibition : IC₅₀ values of 0.28 µM for EGFR T790M/L858R in enzymatic assays.
  • DNA damage : Comet assays reveal double-strand breaks (DSBs) in SH-SY5Y cells at 5 µM. Synergistic effects are observed in combination with PARP inhibitors (e.g., olaparib), reducing IC₅₀ by 60% .

Data Interpretation & Validation

Q. How should researchers validate this compound’s anti-HIV activity beyond integrase inhibition?

Use single-round HIV-1 vector infection assays to measure viral entry suppression. Confocal microscopy confirms limited cellular uptake of sulfated derivatives, suggesting extracellular viral envelope (Env) disruption. EC₅₀ values for lamellarin sulfates range from 8–12 µM without cytotoxicity (IC₅₀ > 100 µM) .

Q. What statistical methods are critical for analyzing this compound’s dose-response data?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cytotoxicity across cell lines). Report 95% confidence intervals and p-values <0.05 for significance .

Experimental Design Considerations

Q. What controls are essential in in vitro assays evaluating this compound’s topoisomerase I inhibition?

Include:

  • Positive control : Camptothecin (10 µM) to confirm assay validity.
  • Negative control : DMSO vehicle (≤0.1% v/v).
  • DNA relaxation validation : Agarose gel electrophoresis with supercoiled pBR322 DNA .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Quality control : Use HPLC-PDA (≥95% purity) and ¹H/¹³C NMR for structural confirmation.
  • Standardized reagents : Pre-screen arylboronic acids via TLC for consistent coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamellarin N
Reactant of Route 2
Lamellarin N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.